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molecular formula C12H12N2 B8470571 1-(3-Cyano-2-propyl)-indole

1-(3-Cyano-2-propyl)-indole

Cat. No. B8470571
M. Wt: 184.24 g/mol
InChI Key: NMQBNYVUYVIBJE-UHFFFAOYSA-N
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Patent
US05883114

Procedure details

12-(3-cyano-2-propyl)-6,7,12,13-tetrahydro-13-methyl-5,7-dioxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole; yellow crystals which decompose from about 270° C. The 3-[1-(3-cyano-2-propyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrol-3,5-dione used as starting material (red amorphous powder; decomp. point about 218°-226° C.) is prepared analogously to EP 0 328 026 from 1-(3-cyano-2-propyl)-indole and 1-methyl-3-indolylacetic acid. 1-(3-Cyano-2-propyl)-indole is prepared in low yield by the base-catalysed (DBU) addition of crotonitrile to indole in acetonitrile.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
12-(3-cyano-2-propyl)-6,7,12,13-tetrahydro-13-methyl-5,7-dioxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-[1-(3-cyano-2-propyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrol-3,5-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]([N:6]1[C:18]2C3N(C)C4C=CC=CC=4C=3C3C(=O)NC(=O)C=3[C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH3:5])#[N:2].[C:32]([CH2:34][CH:35]([N:37]1C2[C:40](=[CH:41][CH:42]=[CH:43]C=2)[CH:39]=[CH:38]1)C)#[N:33].C[N:47]1[C:55]2[C:50](=[CH:51][CH:52]=[CH:53][CH:54]=2)[C:49](CC(O)=O)=[CH:48]1>C(#N)C>[C:1]([CH2:3][CH:4]([N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:18]1)[CH3:5])#[N:2].[CH2:41]1[CH2:42][CH2:43][N:33]2[C:38](=[N:37][CH2:35][CH2:34][CH2:32]2)[CH2:39][CH2:40]1.[CH3:51]/[CH:50]=[CH:49]/[C:48]#[N:47].[NH:47]1[C:55]2[C:50](=[CH:51][CH:52]=[CH:53][CH:54]=2)[CH:49]=[CH:48]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
12-(3-cyano-2-propyl)-6,7,12,13-tetrahydro-13-methyl-5,7-dioxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(C)N1C2=CC=CC=C2C=2C3=C(C4=C(C12)N(C=1C=CC=CC14)C)C(NC3=O)=O
Step Three
Name
3-[1-(3-cyano-2-propyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrol-3,5-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(C)N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decompose from about 270° C

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(C)N1C=CC2=CC=CC=C12
Name
Type
product
Smiles
C1CCC2=NCCCN2CC1
Name
Type
product
Smiles
C/C=C/C#N
Name
Type
product
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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